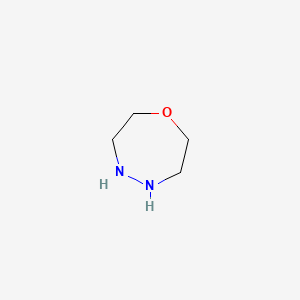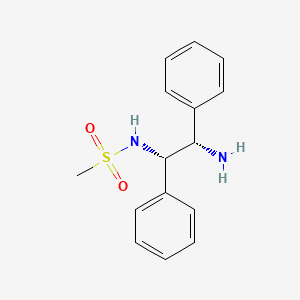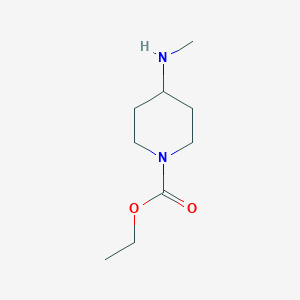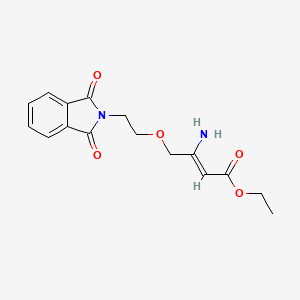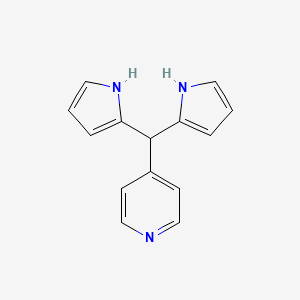
5-(4-Pyridyl)dipyrromethane
Vue d'ensemble
Description
5-(4-Pyridyl)dipyrromethane (5-PDP) is a novel, cyclic, heterocyclic compound that has been studied in recent years for its potential applications in a variety of scientific research fields. The compound has several unique properties that make it attractive for use in various laboratory experiments and research projects. In
Applications De Recherche Scientifique
Synthesis of Porphyrins
5-(4-Pyridyl)dipyrromethane is a valuable intermediate for the synthesis of asymmetrical trans A2B2 porphyrins, bearing pyridyl functional rings . This compound introduces fluorescence properties into the porphyrins, which can be useful in various applications .
Luminescent Properties
This compound has been used in the synthesis of silica sol, and its luminescent properties have been studied . These properties make it useful in optoelectronic applications, including photosensing materials .
Catalysts and Sensors
5-(4-Pyridyl)dipyrromethane-based materials have been used as catalysts and sensors for heavy metals . This makes it valuable in environmental monitoring and industrial processes .
Biochemical Agents Detection
Materials based on this compound have been used in the detection and recovery of biochemical agents . This can be particularly useful in medical and biological research .
Gas Sensors
The compound has also found use in the development of gas sensors . This can be important in various industries, including manufacturing and safety .
Antioxidant Research
5-(4-Pyridyl)dipyrromethane’s unique properties have led to investigations into its potential as an antioxidant . This makes it valuable for studying oxidative stress and related processes .
Conductive Polymers
This compound has demonstrated the ability to form both conductive homo-polymers and co-polymers . This opens up potential applications in the field of electronics and materials science .
Synthesis of Macrocycles and Dipyrromethene Metal Complexes
Dipyrromethanes, including 5-(4-Pyridyl)dipyrromethane, are well-known synthetic scaffolds for the synthesis of macrocycles and dipyrromethene metal complexes . These complexes have diverse applications, including use as fluorescent probes .
Propriétés
IUPAC Name |
4-[bis(1H-pyrrol-2-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-3-12(16-7-1)14(13-4-2-8-17-13)11-5-9-15-10-6-11/h1-10,14,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPABFDPAGHDWCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(C2=CC=NC=C2)C3=CC=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442780 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Pyridyl)dipyrromethane | |
CAS RN |
52073-75-3 | |
| Record name | 4-[Di(1H-pyrrol-2-yl)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(4-Pyridyl)dipyrromethane suitable for creating sensors based on cMIPs?
A1: 5-(4-Pyridyl)dipyrromethane (5-py-DP) exhibits promising characteristics as an electroactive building block for cMIP-based sensors. Research demonstrates its ability to form both conductive homo-polymers and co-polymers. [] This property enables the creation of conductive polymer films with imprinted sites for target molecules.
Q2: Can you elaborate on the interaction between 5-(4-Pyridyl)dipyrromethane-based cMIPs and target molecules, using salicylic acid as an example?
A2: Studies show that 5-py-DP-based cMIPs can selectively incorporate salicylic acid (SA) into their synthetic pockets. [] This interaction is reversible, indicating the potential for sensor applications. Both voltammetric and piezoelectric investigations confirmed the presence and release of SA within these imprinted sites. Notably, co-polymers of 5-py-DP demonstrated higher sensitivity towards SA compared to homo-polymers. [] This suggests the potential for tailoring sensor sensitivity by adjusting the co-polymer composition.
Q3: Beyond salicylic acid, what other applications are being explored for 5-(4-Pyridyl)dipyrromethane-based imprinted polymers?
A3: Research explored the use of 5-py-DP in creating photokilling materials. [] By imprinting a photosensitizer, 20-(4-carboxyphenyl)-2,13-dimethyl-3,12-diethyl-[22]pentaphyrin (PCox), onto electropolymerized 5-py-DP films, researchers developed materials with significant photoinduced bactericidal activity against Staphylococcus aureus. [] The 5-py-DP polymer effectively retained PCox, demonstrating its stability and potential in creating reusable antibacterial surfaces.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





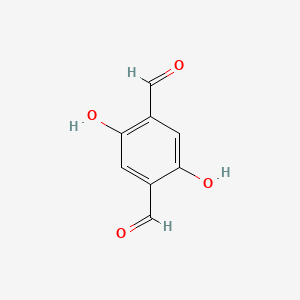
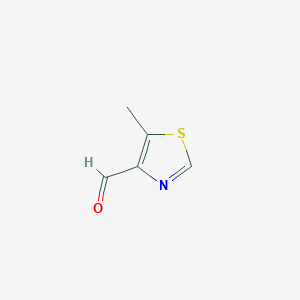

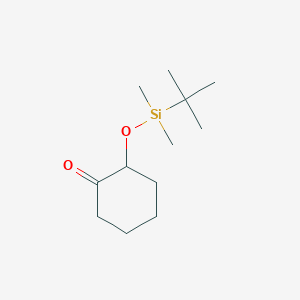
![1-(Imidazo[1,2-a]pyridin-2-yl)ethanone](/img/structure/B1588982.png)
